molecular formula C9H19Cl B14679531 3-Chloro-2,2,4,4-tetramethylpentane CAS No. 29728-48-1

3-Chloro-2,2,4,4-tetramethylpentane

Cat. No.: B14679531
CAS No.: 29728-48-1
M. Wt: 162.70 g/mol
InChI Key: WRASWDISMFYAIS-UHFFFAOYSA-N
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Description

3-Chloro-2,2,4,4-tetramethylpentane is an organic compound with the molecular formula C₉H₁₉Cl It is a chlorinated derivative of 2,2,4,4-tetramethylpentane, characterized by the presence of a chlorine atom attached to the third carbon in the pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,2,4,4-tetramethylpentane typically involves the chlorination of 2,2,4,4-tetramethylpentane. This reaction can be carried out using chlorine gas in the presence of light, which initiates the free radical chlorination process. The reaction conditions include:

    Temperature: Room temperature or slightly elevated temperatures.

    Catalyst: Ultraviolet light or a radical initiator such as benzoyl peroxide.

    Solvent: Often conducted in the absence of a solvent, but inert solvents like carbon tetrachloride can be used.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Continuous flow reactors: To ensure efficient mixing and exposure to light.

    Safety measures: Proper ventilation and handling protocols to manage chlorine gas and prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,2,4,4-tetramethylpentane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides.

    Elimination Reactions: Under strong basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

    Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

    Substitution: Formation of alcohols, amines, or ethers depending on the nucleophile.

    Elimination: Formation of 2,2,4,4-tetramethylpent-2-ene.

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of 2,2,4,4-tetramethylpentane.

Scientific Research Applications

3-Chloro-2,2,4,4-tetramethylpentane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2,2,4,4-tetramethylpentane involves its reactivity due to the presence of the chlorine atom. The chlorine atom can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or elimination.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4-Tetramethylpentane: The parent hydrocarbon without the chlorine atom.

    3-Bromo-2,2,4,4-tetramethylpentane: A brominated analog with similar reactivity.

    3-Iodo-2,2,4,4-tetramethylpentane: An iodinated analog with higher reactivity due to the larger atomic radius of iodine.

Uniqueness

3-Chloro-2,2,4,4-tetramethylpentane is unique due to its specific reactivity profile, which is influenced by the chlorine atom. This makes it a valuable compound for targeted chemical transformations and applications in various fields.

Properties

CAS No.

29728-48-1

Molecular Formula

C9H19Cl

Molecular Weight

162.70 g/mol

IUPAC Name

3-chloro-2,2,4,4-tetramethylpentane

InChI

InChI=1S/C9H19Cl/c1-8(2,3)7(10)9(4,5)6/h7H,1-6H3

InChI Key

WRASWDISMFYAIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(C)(C)C)Cl

Origin of Product

United States

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